molecular formula C17H19NO2 B601693 Etilefrine Impurity D CAS No. 42146-10-1

Etilefrine Impurity D

Cat. No.: B601693
CAS No.: 42146-10-1
M. Wt: 269.34 g/mol
InChI Key: BBEZNAJZTFTHOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Etilefrine Impurity D involves several steps, typically starting with the reaction of benzylamine with 3-hydroxyacetophenone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification processes to isolate the desired impurity . Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Etilefrine Impurity D undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

Etilefrine Impurity D has several scientific research applications:

Mechanism of Action

Etilefrine itself acts as an agonist at α1 and β1 adrenergic receptors, leading to vasoconstriction and increased cardiac output . The impurity may exhibit similar interactions, although its potency and efficacy might differ.

Properties

CAS No.

42146-10-1

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone

InChI

InChI=1S/C17H19NO2/c1-2-18(12-14-7-4-3-5-8-14)13-17(20)15-9-6-10-16(19)11-15/h3-11,19H,2,12-13H2,1H3

InChI Key

BBEZNAJZTFTHOG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone

Origin of Product

United States

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